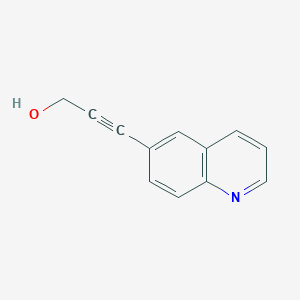

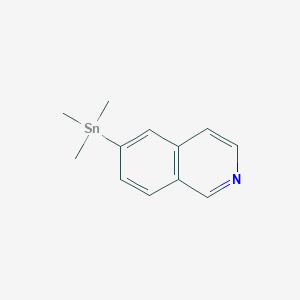

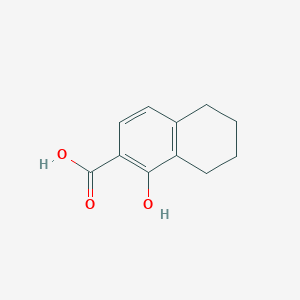

![molecular formula C14H10Cl2O3 B1322637 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 938273-34-8](/img/structure/B1322637.png)

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, also known as 2,6-Dichlorobenzyloxybenzoic acid, is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Hypervalent Iodine Reagents

3-[(2,6-Dichlorobenzyl)oxy]benzoic acid and similar compounds have been explored as hypervalent iodine reagents. These reagents are useful in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. They offer advantages in recyclability and ease of separation from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).

Phase Behavior in Pharmaceuticals

Benzoic acid derivatives, including 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, are significant in pharmaceutical research for understanding phase behavior in drug design. These compounds help in assessing stability and solubility in various environments, contributing to the development of more effective pharmaceutical products (Reschke, Zherikova, Verevkin, & Held, 2016).

Organic Synthesis

These derivatives are also central in the field of organic synthesis, particularly in selective C–H bond functionalization. This provides a valuable tool for step-economical organic synthesis, enabling more efficient and diverse synthetic routes (Li, Cai, Ji, Yang, & Li, 2016).

Fluorescence Probes Development

In the development of novel fluorescence probes, certain benzoic acid derivatives play a critical role. These probes can detect reactive oxygen species, offering valuable tools for studying biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Antibacterial Properties

Some benzoic acid derivatives have shown promise in antimicrobial applications. For instance, synthesizing thiazole heterocycles from 4-((4-chlorobenzoyl)oxy) benzoic acid has led to compounds with notable antimicrobial activities (Neamah M & Jassim, 2022).

Impact on Transporters in Biological Systems

Studying benzoic acid derivatives helps in understanding how structural modifications affect transporter-mediated uptake in biological systems. This knowledge is crucial in drug development for optimizing drug delivery and reducing side effects (Tsukagoshi, Kimura, & Endo, 2014).

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDANUTVEPGEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

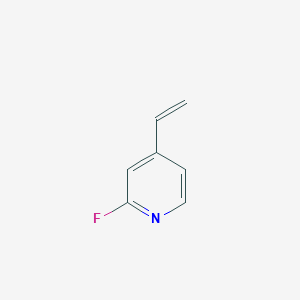

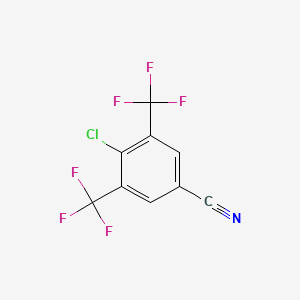

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)